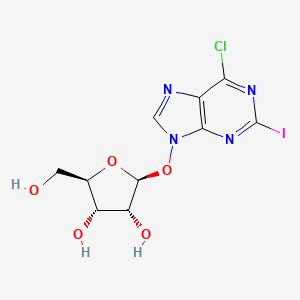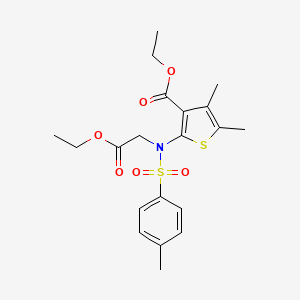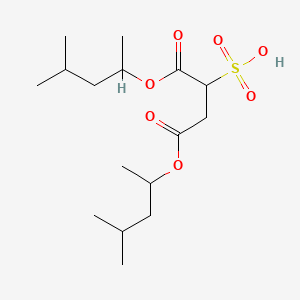
t-Bu X-Phos Pd-G1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
t-Bu X-Phos Pd-G1 is synthesized through a series of reactions involving the coupling of di-tert-butylphosphino with triisopropylbiphenyl and phenethylamine, followed by complexation with palladium chloride . The reaction conditions typically involve the use of solvents like dioxane and bases to facilitate the coupling reactions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
t-Bu X-Phos Pd-G1 is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, electron-deficient anilines, and various bases. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the specific reaction .
Major Products
The major products formed from these reactions are typically biaryl compounds, aryl amines, and other functionalized organic molecules .
Wissenschaftliche Forschungsanwendungen
t-Bu X-Phos Pd-G1 has a wide range of applications in scientific research, including:
Wirkmechanismus
t-Bu X-Phos Pd-G1 functions as a catalyst by facilitating the formation of carbon-carbon and carbon-nitrogen bonds. The palladium center in the compound coordinates with the reactants, lowering the activation energy and allowing the reaction to proceed more efficiently . The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-aryl intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- XPhos Pd G1
- RuPhos Pd G1
- SPhos Pd G1
- BrettPhos Palladacycle
Uniqueness
t-Bu X-Phos Pd-G1 is unique due to its high efficiency and selectivity in cross-coupling reactions. It offers advantages such as lower catalyst loading and the ability to operate under mild conditions, making it a preferred choice for many synthetic applications .
Eigenschaften
Molekularformel |
C37H56ClNPPd- |
|---|---|
Molekulargewicht |
687.7 g/mol |
IUPAC-Name |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;palladium;2-phenylethanamine;chloride |
InChI |
InChI=1S/C29H45P.C8H10N.ClH.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;9-7-6-8-4-2-1-3-5-8;;/h13-21H,1-12H3;1-2,4-5H,6-7,9H2;1H;/q;-1;; |
InChI-Schlüssel |
DHWDJQHLRAGGPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C(C)(C)C)C(C)(C)C)C(C)C.C1=C[C-]=CC(=C1)CCN.[Cl-].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B12810570.png)
